5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate
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Overview
Description
5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate is a spiro compound characterized by its unique bicyclic structure. Spiro compounds are known for their distinct three-dimensional configurations, which often result in unique chemical and biological properties. This particular compound features a spiro carbon atom that connects two rings, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which forms the spirocyclic core. This reaction can be facilitated by photochemical conditions, where ultraviolet light induces the cycloaddition of suitable precursors. The reaction conditions often require a solvent such as tetrahydrofuran and a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or organometallic compounds under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spiro compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate: Known for its unique spirocyclic structure.
5-benzyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate: Similar structure but contains a nitrogen atom in the ring, which can alter its chemical and biological properties.
Uniqueness
5-benzyl 1-ethyl spiro[23]hexane-1,5-dicarboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-O-benzyl 2-O-ethyl spiro[2.3]hexane-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-2-20-16(19)14-10-17(14)8-13(9-17)15(18)21-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLQNCFFOROIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CC(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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